4-(4-Methoxyphenyl)pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZYPPNTQQAVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374664-80-8 | |
| Record name | 3-Pyridinamine, 4-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374664-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 4 4 Methoxyphenyl Pyridin 3 Amine and Analogous Structures
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the 4-aryl-3-aminopyridine core in a limited number of steps, often through the formation of the pyridine (B92270) ring or the direct introduction of one of the key substituents.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and they are well-suited for the formation of the carbon-carbon bond between the pyridine and methoxyphenyl rings. researchgate.net The Suzuki-Miyaura coupling, in particular, is a widely used method for this purpose. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a pyridine derivative bearing a halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org
The general catalytic cycle for Suzuki coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the pyridine halide, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. libretexts.org A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. organic-chemistry.orgnih.gov
Recent advancements have even explored a three-component reaction that incorporates a formal nitrene insertion into the Suzuki-Miyaura reaction, allowing for the synthesis of diaryl amines from aryl halides and arylboronic acids. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |
| Aryl Halide | Arylboronic Acid | Pd catalyst, Base | Diaryl Amine | nih.govresearchgate.net |
| 2-bromopyridine | Arylboronic Acid | 'Pd(OAc)2'/nPPh3 | 2-Arylpyridine | researchgate.net |
| Aryl Iodides/Bromides | Phenylboronic Acids | 4-AAP-Pd(II), K2CO3 | Biaryls | nih.gov |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) provides a complementary approach to palladium-catalyzed reactions for the synthesis of 4-aryl-3-aminopyridines. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of the target compound, this would typically involve the reaction of a 4-halopyridine with p-methoxyaniline or the reaction of a 3-aminopyridine (B143674) derivative with a 4-methoxyphenyl (B3050149) halide.
The success of an SNAr reaction is highly dependent on the electronic nature of the pyridine ring. wikipedia.org Electron-withdrawing groups positioned ortho or para to the leaving group can significantly activate the ring towards nucleophilic attack. wikipedia.orgyoutube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group is expelled. youtube.com Pyridines are particularly reactive towards SNAr at the 2- and 4-positions. wikipedia.orgyoutube.com
Recent studies have shown that even the methoxy (B1213986) group on a pyridine ring can be displaced by an amine nucleophile under certain conditions. ntu.edu.sg Furthermore, SNAr reactions on fused heterocyclic systems containing a pyridine ring have been shown to proceed efficiently. nih.gov
Multi-Component Cyclization Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules from simple starting materials in a single synthetic operation. organic-chemistry.org Several MCRs have been developed for the synthesis of substituted pyridines. These strategies often involve the condensation of aldehydes, ketones, nitriles, and amines or ammonia (B1221849) sources to construct the pyridine ring. nanoscalereports.comelectronicsandbooks.com
One such approach involves the one-pot synthesis of polysubstituted pyridines through the cyclocondensation of an aromatic aldehyde, malononitrile, and a substituted phenol (B47542) in the presence of a catalyst. nanoscalereports.com Another strategy utilizes a base-catalyzed three-component reaction of ynals, isocyanates, and amines to produce highly decorated pyridine derivatives. organic-chemistry.orgnih.govacs.org These methods provide rapid access to a diverse range of substituted pyridines, including those with the 4-aryl-3-amino substitution pattern.
Precursor-Based Synthetic Routes
These methods involve the step-wise construction of the target molecule by first synthesizing a key precursor, such as a substituted pyridine or a methoxyphenyl-containing reagent, which is then further elaborated.
Synthesis from Substituted Pyridines and Methoxyphenyl Reagents
A common and versatile approach involves starting with a pre-functionalized pyridine ring and introducing the 4-methoxyphenyl group, or vice versa. For instance, a 4-halopyridin-3-amine can be coupled with a 4-methoxyphenyl organometallic reagent. Alternatively, a 3-amino-4-substituted pyridine can react with a 4-methoxyphenyl halide.
One documented example involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine (B57737) to prepare 4-(3-methylphenyl)amino-3-pyridinesulfonamide, demonstrating the feasibility of aminating a 4-chloropyridine (B1293800) derivative. chemicalbook.com Another approach details the synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines from the corresponding chloropyridines and N-substituted 4-methoxyanilines. nih.gov The preparation of 4-substituted pyridines can also be achieved by quaternizing a pyridine with a leaving group at the 4-position, followed by nucleophilic displacement. google.com
Boronic Acid-Mediated Cross-Coupling Methods
As an extension of palladium-catalyzed coupling reactions, methods specifically utilizing boronic acids are a cornerstone for forming the C-C bond in 4-(4-methoxyphenyl)pyridin-3-amine. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a prime example. wikipedia.orgorganic-chemistry.org
In the context of synthesizing the target molecule, this would typically involve the reaction of a 4-halo-3-aminopyridine with 4-methoxyphenylboronic acid. ontosight.aichemicalbook.comsigmaaldrich.comgeorganics.sk The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.org The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be tolerated on both coupling partners. wikipedia.org
The use of 4-methoxyphenylboronic acid is well-established in Suzuki-Miyaura cross-coupling reactions for the synthesis of various biaryl compounds. ontosight.aisigmaaldrich.comnih.gov
| Pyridine Derivative | Boronic Acid | Catalyst/Reagents | Product Type | Reference |
| 4-Halo-3-aminopyridine | 4-Methoxyphenylboronic acid | Pd catalyst, Base | 4-Aryl-3-aminopyridine | ontosight.aichemicalbook.com |
| 3-Bromo-5-(trifluoromethyl)pyridine | (4-Methoxyphenyl)boronic acid | Pd(PPh3)4, K2CO3 | 3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridine | nih.gov |
| Aryl Halides | (3,4-dimethoxyphenyl)boronic acid | Pd catalyst, Base | Di-arylated products | nih.gov |
Strategies Involving Amine Precursors
The introduction of an amino group onto a pre-existing pyridine or precursor ring is a common and effective strategy. These methods often involve nucleophilic substitution or metal-catalyzed amination reactions.
One prominent method involves the reaction of activated pyridine derivatives with amine nucleophiles. For instance, 4-chloro-1-pyridiniopyridinium salts can react with primary and secondary arylamines to produce isolable 4-aryliminium salts in high yields. psu.edu These intermediates can then be readily converted into the desired 4-pyridyl(aryl)amines. psu.edu This approach is advantageous as it avoids the harsh conditions and low yields associated with older methods, such as the direct reaction of anilines with 4-chloropyridine. psu.edu
Another strategy uses boronic acid precursors. A method for synthesizing 3-amino-4-methylpyridine, an analog of the target compound, utilizes 4-methylpyridine-3-boronic acid as the starting material and an inorganic amide as the ammonia source. google.com This one-step reaction proceeds in the presence of a metal oxide catalyst, offering a novel and efficient route that circumvents the long synthetic sequences and severe reaction conditions of traditional methods. google.com
Furthermore, syntheses can be designed where the amine is part of a precursor that undergoes cyclization. The reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate, for example, leads to tetrahydropyridine (B1245486) intermediates which can be further processed to yield 3-amino-4-arylpyridin-2(1H)-one derivatives. nih.gov These pyridin-2(1H)-ones are structurally related to the target compound and highlight the use of enamine precursors in constructing the substituted pyridine core. nih.gov
| Strategy | Precursors | Key Features | Reference |
|---|---|---|---|
| Reaction with Arylamines | 4-Chloro-1-pyridiniopyridinium salts, Arylamines | Forms an intermediate 4-aryliminium salt; high yields under mild conditions. | psu.edu |
| Ammoxidation of Boronic Acid | 4-Alkylpyridine-3-boronic acid, Inorganic amide | One-step reaction using a metal oxide catalyst; avoids harsh conditions. | google.com |
| Cyclization with Enamines | Azlactones, Enamines of β-ketoesters | Builds the pyridine ring from acyclic precursors containing the amine component. | nih.gov |
Advanced Synthetic Techniques and Reaction Conditions
Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, selectivity, and sustainability. numberanalytics.com The synthesis of complex molecules like this compound benefits from the application of methods such as enantioselective catalysis, microwave-assisted reactions, and solvent-free conditions. These techniques often lead to reduced reaction times, higher yields, and improved safety profiles. numberanalytics.comnih.gov
The synthesis of specific enantiomers is critical when developing pharmacologically active compounds. Enantioselective synthesis of pyridine derivatives can be achieved through several strategies, most notably chiral catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. numberanalytics.com Transition metal complexes featuring chiral ligands are frequently employed for this purpose. numberanalytics.com Another approach is the use of chiral auxiliaries, which are temporarily attached to a substrate to control the stereochemical outcome of a reaction before being removed. numberanalytics.com
A relevant example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives. acs.org This method allows for the synthesis of enantioenriched 3-substituted piperidines from a partially reduced pyridine precursor. acs.org Although the final product is a piperidine, the key step involves the enantioselective addition of an aryl group to a pyridine-derived scaffold, a concept directly applicable to the synthesis of chiral 4-arylpyridine structures. acs.org For instance, the asymmetric addition to a dihydropyridine (B1217469) featuring a 4-methoxyphenyl carbamate (B1207046) protecting group has been explored, demonstrating the potential for creating chiral intermediates relevant to the target compound. acs.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.gov
A notable example is the one-pot, multi-component synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov In this process, 2-aminopyridine (B139424), cyanamide (B42294), and various aldehydes or ketones are reacted under microwave heating. nih.gov Researchers optimized the reaction conditions by testing different solvents, catalysts, and reactant stoichiometries. The initial reaction of equimolar amounts of 2-aminopyridine, cyanamide, and 4-chlorobenzaldehyde (B46862) in pyridine under microwave heating at 120 °C for 15 minutes yielded the product in 35% yield. Doubling the amount of cyanamide increased the yield to 70%, indicating that two molecules of cyanamide are involved in the reaction. nih.gov This efficient, high-yield, and environmentally friendly approach highlights the significant advantages of microwave assistance in the synthesis of complex pyridine-containing molecules. nih.gov
Optimization of Microwave-Assisted Synthesis of a Pyridinyl-1,3,5-triazine
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | None | 120 | 70 |
| THF | Piperidine | 65 | 65 |
| CH₃CN | Piperidine | 80 | 68 |
| EtOH | Piperidine | 75 | 70 |
| Dioxane | Piperidine | 100 | 73 |
| DMF | Piperidine | 150 | 75 |
| Solvent-free | None | 120 | 92 |
Data derived from a study on the synthesis of 6-(4-chlorophenyl)-N²-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine. nih.gov
Solvent-free, or neat, reaction conditions represent a key principle of green chemistry, aiming to reduce waste and environmental impact. These conditions can also lead to higher reaction rates and simpler product purification.
The previously mentioned microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids provides an excellent illustration of the benefits of solvent-free chemistry. nih.gov The optimization studies for this reaction revealed that the highest product yield (92%) was achieved under solvent-free and catalyst-free conditions. nih.gov In this case, the reaction mixture of 2-aminopyridine, cyanamide, and an aldehyde was heated under microwave irradiation at 120 °C for just 15 minutes. The 2-aminopyridine reactant itself served as the solvent and basic catalyst, demonstrating a highly efficient and atom-economical process. nih.gov This approach not only simplifies the experimental setup but also minimizes the generation of volatile organic waste. nih.gov The trend towards solvent-free synthesis is also seen in other areas, such as the preparation of building blocks like tris(4-formylphenyl)amine, where reactions can be performed without any solvent. researchgate.net
Chemical Reactivity and Functionalization of 4 4 Methoxyphenyl Pyridin 3 Amine
Transformations of the Primary Amine Moiety
The primary amine at the C-3 position of the pyridine (B92270) ring is a versatile functional group, readily participating in a variety of classical and modern chemical reactions.
Derivatization to Amide and Imine Conjugates
The nucleophilic nature of the primary amine in 4-(4-Methoxyphenyl)pyridin-3-amine allows for its straightforward conversion into amide and imine derivatives.
Amide Formation: The synthesis of amides from this primary amine can be achieved through standard acylation reactions. This typically involves reacting the amine with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. Modern coupling reagents are often employed to facilitate the reaction between the amine and a carboxylic acid, minimizing the need for harsh conditions and broadening the substrate scope. For instance, borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have been shown to be effective reagents for direct amidation, applicable to a wide range of carboxylic acids and amines. nih.gov The reaction generally proceeds by mixing equimolar amounts of the amine and carboxylic acid with the borate reagent in a solvent like acetonitrile. nih.gov
| Reagent/Method | Reactant | Product Type | General Conditions |
| Acyl Chloride (R-COCl) | This compound | N-(4-(4-methoxyphenyl)pyridin-3-yl)amide | Aprotic solvent, often with a non-nucleophilic base |
| Carboxylic Acid + Coupling Agent (e.g., HATU, DCC) | This compound | N-(4-(4-methoxyphenyl)pyridin-3-yl)amide | Aprotic solvent (e.g., DMF, DCM) |
| B(OCH₂CF₃)₃ | This compound + Carboxylic Acid | N-(4-(4-methoxyphenyl)pyridin-3-yl)amide | MeCN, 80-100 °C |
Imine Formation: The primary amine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. These reactions are typically reversible and are often carried out in a solvent like toluene (B28343) or methanol (B129727), sometimes with the addition of a dehydrating agent (e.g., molecular sieves) or a catalytic amount of acid to drive the equilibrium towards the product. rsc.org The resulting imines are themselves versatile intermediates for further synthetic transformations.
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) | Toluene or Methanol, reflux, optional acid catalyst |
| This compound | Ketone (R-CO-R') | Schiff Base (Imine) | Toluene, reflux, molecular sieves |
Diazotization and Subsequent Reactions
The reaction of primary aromatic amines with nitrous acid (HNO₂) is a cornerstone of synthetic chemistry, and this compound is expected to follow this pattern. In cold, acidic solution (typically generated in situ from NaNO₂ and a mineral acid like HCl), the 3-amino group is converted into a pyridin-3-diazonium salt. libretexts.org
Unlike their highly unstable aliphatic counterparts, aromatic diazonium salts, including those of pyridines, exhibit relative stability at low temperatures. libretexts.orgrsc.org This stability allows them to be used as intermediates in a variety of substitution reactions where the diazonio group (-N₂⁺) is replaced by a wide range of nucleophiles, effectively losing a molecule of dinitrogen gas (N₂).
Key Subsequent Reactions:
Hydrolysis: Gentle warming of the aqueous diazonium salt solution leads to the replacement of the diazonium group with a hydroxyl group, yielding 4-(4-methoxyphenyl)pyridin-3-ol. rsc.org
Sandmeyer Reaction: This class of reactions uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with the corresponding halide or cyanide. This provides a route to 3-halo- or 3-cyano-4-(4-methoxyphenyl)pyridine.
Schiemann Reaction: Heating the diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) results in the formation of the corresponding aryl fluoride, in this case, 3-fluoro-4-(4-methoxyphenyl)pyridine.
Gomberg-Bachmann Reaction: Coupling with another aromatic compound, such as benzene (B151609), under basic conditions can lead to the formation of biaryl compounds.
Oxidative Coupling Reactions
The primary amine of this compound can participate in oxidative coupling reactions, where new bonds are formed under the influence of an oxidizing agent. These reactions can lead to the formation of azo compounds or can involve coupling with other molecules. For example, rhodium(III)-catalyzed oxidative coupling of N-aryl-2-aminopyridines with alkynes and alkenes has been demonstrated to produce N-(2-pyridyl)indoles and N-(2-pyridyl)quinolones, respectively, using Cu(OAc)₂ as the oxidant. acs.org While this example involves a secondary amine, it highlights the potential for C-H activation and annulation reactions starting from the amine-bearing ring.
Furthermore, copper-catalyzed aerobic oxidative C-N coupling between 2-aminopyridine (B139424) and terminal alkynes can lead to pyridyl amides through a process involving cleavage of the C≡C triple bond. rsc.org The oxidation of 3'-amino-2-hydroxybenzophenones can result in intramolecular cyclization to form aminoxanthones, demonstrating oxidative coupling directed to positions ortho or para to the amino group. rsc.org These precedents suggest that the 3-amino group in this compound could be a handle for similar oxidative transformations to generate novel heterocyclic structures.
Reactions Involving the Pyridine Heterocycle
The pyridine ring, while generally electron-deficient and less susceptible to electrophilic attack than benzene, can be functionalized, particularly when activated by electron-donating groups like the amine and methoxyphenyl substituents. The existing functional groups also serve as anchors for building more complex fused ring systems.
Annulation Reactions for Fused Heterocyclic Systems
The 3-amino group is strategically positioned to act as a binucleophile in condensation reactions with 1,3-dielectrophiles to construct fused heterocyclic systems. This is a powerful strategy for generating medicinally relevant scaffolds like pyridopyrimidines.
For example, 3-aminopyridines can react with β-dicarbonyl compounds or their equivalents to form pyridopyrimidines. The general approach involves the initial formation of an enamine or enaminone by condensation of the 3-amino group with one of the carbonyls, followed by intramolecular cyclization onto the second electrophilic center and subsequent dehydration/aromatization. A variety of reagents can serve as the two-carbon or three-carbon unit needed for the new ring.
| Starting Material | Reagent(s) | Fused System | Reference Reaction Type |
| This compound | 1,3-Diketone (e.g., Acetylacetone) | Pyrido[3,2-d]pyrimidine (B1256433) | Friedländer-type synthesis |
| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Pyrido[3,2-d]pyrimidinone | Gould-Jacobs reaction |
| This compound | Diethyl malonate | Pyrido[3,2-d]pyrimidine-dione | Condensation/Cyclization |
| 4-Aminonicotinic acid derivatives | Amines, Heat | Pyrido[4,3-d]pyrimidin-4(3H)-one | Cyclization of amidonicotinamides rsc.org |
These annulation strategies are highly valuable for creating structural diversity, and the specific isomer of the fused product (e.g., pyrido[3,2-d]pyrimidine vs. pyrido[4,3-d]pyrimidine) can often be controlled by the choice of starting materials and reaction conditions. rsc.orgrsc.org
Functional Group Interconversions on the Pyridine Ring
Modifying the pyridine ring of this compound while preserving the other functional groups presents a synthetic challenge due to the competing reactivity of the different sites. Functional group interconversion (FGI) refers to the transformation of one functional group into another. imperial.ac.uk
For this molecule, such transformations could include:
Protection-Functionalization-Deprotection: The primary amine can be protected (e.g., as an acetyl amide) to moderate its directing effect and prevent side reactions. The pyridine ring could then be subjected to electrophilic substitution (e.g., nitration, halogenation), although this remains challenging on a pyridine ring. The activating effect of the 4-methoxyphenyl (B3050149) group and the deactivating (but ortho, para-directing) nature of the protected amine would influence the position of any substitution.
Electrochemical Methods: Electrochemical reduction of a related compound, 4-amino-3-nitropyridine, in the presence of methanol and sulfuric acid has been shown to produce 3,4-diamino-2-methoxypyridine. google.com This indicates that functionalization of the pyridine ring (at the C2 position) can occur simultaneously with the reduction of a nitro group to an amine, suggesting possibilities for interconversion on the this compound scaffold under specific electrochemical conditions. google.com
Synthesis from Pre-functionalized Rings: An alternative to direct functionalization is to construct the target molecule from a pyridine ring that already contains the desired substituents. For instance, a synthetic route to 3-amino-4-arylpyridin-2(1H)-one derivatives involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines, followed by cyclization and hydrolysis. nih.gov This highlights a strategy where a functional group (a 2-oxo group) is incorporated into the pyridine ring during its synthesis.
Modifications of the Methoxyphenyl Substituent
Derivatization of the Phenyl Ring
The phenyl ring of the methoxyphenyl substituent is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group and the amino group on the pyridine ring. This activation directs incoming electrophiles primarily to the ortho and para positions relative to the activating groups.
Common derivatization reactions include:
Nitration: Introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents. The directing effects of the methoxy group would favor substitution at the positions ortho to it.
Halogenation: Reactions with halogens such as bromine or chlorine, typically in the presence of a Lewis acid catalyst, are expected to yield halogenated derivatives. The position of halogenation would be influenced by the steric and electronic factors of the substituents.
These derivatizations provide handles for further synthetic manipulations, such as cross-coupling reactions or reduction of a nitro group to an amine, thereby expanding the molecular diversity accessible from the parent compound.
Ether Cleavage Reactions
The methoxy group on the phenyl substituent can be cleaved to reveal a hydroxyl group, a common strategy in the synthesis of phenolic compounds. This transformation is typically achieved under strong acidic conditions or with specific ether-cleaving reagents.
Common reagents for this purpose include:
Boron Tribromide (BBr₃): This powerful Lewis acid is highly effective for the demethylation of aryl methyl ethers. commonorganicchemistry.comresearchgate.net The reaction is typically carried out in an inert solvent like dichloromethane.
Pyridinium (B92312) Hydrochloride: Heating the substrate with molten pyridinium hydrochloride is a classic method for cleaving methyl aryl ethers. mdma.ch This method has been shown to be effective on a large scale for related compounds. mdma.ch
The resulting phenolic group can then be used for a variety of subsequent reactions, such as O-alkylation, esterification, or as a nucleophile in other bond-forming reactions.
Catalyzed Bond Formations
The pyridine and amine functionalities of this compound make it a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen and carbon-carbon bonds.
C-N Bond Activation and Formation
The primary amino group at the 3-position of the pyridine ring is a key site for C-N bond formation reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the arylation or vinylation of amines. wikipedia.orgyoutube.comorganic-chemistry.orgrug.nlacs.org
This reaction typically involves:
An aryl or vinyl halide/triflate as the coupling partner.
A palladium catalyst, often with a specialized phosphine (B1218219) ligand. youtube.com
A base to facilitate the reaction.
The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com
C-C Bond Formation (e.g., cross-coupling for further elaboration)
For C-C bond formation, the this compound scaffold first needs to be functionalized with a leaving group, such as a halogen, on the pyridine ring. This can be accomplished through standard halogenation methods. The resulting halo-substituted aminopyridine can then participate in various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. libretexts.orgrsc.orgrsc.org For a bromo-substituted analog, such as 5-bromo-2-methylpyridin-3-amine, Suzuki coupling with various arylboronic acids has been shown to proceed efficiently. mdpi.com A similar reactivity would be expected for a halogenated derivative of this compound.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgrsc.orgmdpi.com A halogenated derivative of this compound could potentially be coupled with various alkenes to introduce new carbon-carbon double bonds.
These cross-coupling reactions are instrumental in extending the carbon framework of the molecule, allowing for the synthesis of complex derivatives with potential applications in various fields of chemical research. chemimpex.com
Table of Reaction Conditions for C-C Bond Formation
| Coupling Reaction | Halogenated Substrate Example | Coupling Partner | Catalyst System | Base | Solvent |
| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O |
| Heck | Aryl Halide | Alkene | Pd(OAc)₂ / Ligand | Base (e.g., Et₃N) | Organic Solvent |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular framework of 4-(4-Methoxyphenyl)pyridin-3-amine, providing detailed information about the hydrogen and carbon atomic environments.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural confirmation.
¹H NMR: The proton NMR spectrum of a related compound, 4-(4-methoxyphenyl)pyridin-2-amine, in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that can be extrapolated to understand the substitution pattern. Key signals include those for the methoxy (B1213986) group protons and the aromatic protons on both the pyridine (B92270) and methoxyphenyl rings. For instance, in a similar structure, 3-(4-methoxyphenyl)pyridine, the methoxy protons appear as a singlet around 3.86 ppm. rsc.org The aromatic protons show complex splitting patterns in the range of 7.02 to 8.81 ppm, consistent with the substituted pyridine and benzene (B151609) rings. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a comparable compound, 2-(4-Methoxyphenyl)pyridine, the carbon of the methoxy group resonates at approximately 55.2 ppm. rsc.org The aromatic carbons appear in the downfield region, typically between 114.0 and 160.3 ppm, reflecting their different chemical environments. rsc.org
Table 1: Representative ¹H NMR Spectral Data for a Structurally Similar Compound, 3-(4-methoxyphenyl)pyridine
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 8.81 | s | Pyridine-H | rsc.org |
| 8.54 | d | Pyridine-H | rsc.org |
| 7.83 | d | Pyridine-H | rsc.org |
| 7.52 | d | Methoxyphenyl-H | rsc.org |
| 7.35-7.32 | m | Pyridine-H | rsc.org |
| 7.02 | d | Methoxyphenyl-H | rsc.org |
| 3.86 | s | OCH₃ | rsc.org |
Data obtained in CDCl₃. s = singlet, d = doublet, m = multiplet.
Table 2: Representative ¹³C NMR Spectral Data for a Structurally Similar Compound, 2-(4-Methoxyphenyl)pyridine
| Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|
| 160.3 | Aromatic C-O | rsc.org |
| 157.0 | Aromatic C | rsc.org |
| 149.4 | Aromatic C-N | rsc.org |
| 136.6 | Aromatic C-H | rsc.org |
| 131.9 | Aromatic C | rsc.org |
| 128.1 | Aromatic C-H | rsc.org |
| 121.3 | Aromatic C-H | rsc.org |
| 119.7 | Aromatic C-H | rsc.org |
| 114.0 | Aromatic C-H | rsc.org |
| 55.2 | OCH₃ | rsc.org |
Data obtained in CDCl₃.
Two-Dimensional NMR (COSY, HMBC)
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms.
COSY: The ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. This is crucial for assigning the specific positions of protons on both the pyridine and the 4-methoxyphenyl (B3050149) rings by showing which protons are neighbors.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For the related compound 6-(4-Methoxyphenyl)-2-methylnicotinonitrile, the calculated mass for the [M+H]⁺ ion was 247.0842, with the found mass being 247.0832, confirming its elemental composition. mdpi.com A similar level of accuracy would be expected for this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like amines. In ESI-MS, the compound is typically observed as a protonated molecular ion, [M+H]⁺. This technique is valuable for confirming the molecular weight of the compound. For example, in the analysis of various substituted pyridines, the protonated molecular ion is consistently the base peak observed. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include the N-H stretching of the amine group, C-N stretching, C-O stretching of the methoxy group, and various C-H and C=C stretching and bending vibrations of the aromatic rings. For instance, in similar aromatic amines, N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. The C-O stretching of the methoxy group would likely appear around 1250 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3500-3300 | N-H Stretch (amine) |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (methoxy) |
| 1620-1580 | C=C Aromatic Ring Stretch |
| 1250-1200 | Asymmetric C-O-C Stretch (aryl ether) |
| 1050-1000 | Symmetric C-O-C Stretch (aryl ether) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule. The IR spectrum of a related compound, N-(4-methoxyphenyl)picolinamide, shows a significant absorption band at 3280 cm⁻¹ which is attributed to the N-H stretching vibration of the amine group. iucr.org In aromatic primary amines, the N-H stretching vibrations typically appear as two bands in the region of 3500-3200 cm⁻¹. wpmucdn.com For instance, 4-aminopyridine (B3432731) exhibits an N-H asymmetric stretching vibration around 3436 cm⁻¹. researchgate.net
The presence of the methoxy group is indicated by characteristic C-H stretching vibrations in the aromatic ring and the methyl group. The aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. The C-O stretching vibration of the methoxy group is also a key feature in the IR spectrum.
The pyridine ring itself has characteristic vibrations. The C=N stretching vibration of the pyridine ring in 4-aminopyridine appears at 1602 cm⁻¹, while the C=C stretching vibrations are found near 1436 cm⁻¹ and 1507 cm⁻¹. researchgate.net In N-(4-methoxyphenyl)picolinamide, the C=N bond shows an absorption at 1623 cm⁻¹. iucr.org
A detailed assignment of the vibrational modes for a similar molecule, 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one, has been performed using theoretical calculations, which aids in the interpretation of the experimental IR spectrum. eurjchem.com
Table 1: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| N-H (Amine) | Stretching | 3280 | iucr.org |
| N-H (Amine) | Asymmetric Stretching | ~3436 | researchgate.net |
| C=N (Pyridine) | Stretching | 1602 - 1623 | iucr.orgresearchgate.net |
| C=C (Pyridine) | Stretching | 1436 - 1507 | researchgate.net |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. In the Raman spectrum of tetrapyridinesilver(I) perrhenate, the vibrational modes of the pyridine ligands have been assigned. researchgate.net For 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one, both IR and Raman spectra were analyzed, and it was noted that the phenyl C-C stretching modes are strong in both, which can enhance nonlinear optical properties. eurjchem.com
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one shows a maximum absorption at 342 nm, which is attributed to an n-π* transition. researchgate.net This absorption is associated with the excitation in the aromatic rings and the carbonyl group. researchgate.net For a related thiazolidinone derivative containing a 4-methoxyphenyl group, experimental absorption peaks were observed at 348 nm and 406 nm. scielo.org.za Theoretical calculations for this molecule predicted corresponding absorptions at 342.90 nm and 405.85 nm. scielo.org.za The electronic transitions are often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za
X-ray Diffraction (XRD) and Crystallography
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For N-(4-methoxyphenyl)picolinamide, the crystal structure was determined to be monoclinic with the space group P2₁/n. nih.gov The analysis revealed that the non-hydrogen atoms are nearly coplanar, and the molecule is stabilized by intramolecular hydrogen bonds. nih.gov The dihedral angle between the pyridine and benzene rings was found to be 14.25 (5)°. nih.gov
In another related compound, N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate, the crystal system is monoclinic with the space group C2/c. iucr.orgiucr.org The organic molecules are linked by a symmetric N···H+···N hydrogen bond. iucr.org
The crystal structure of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane was found to be orthorhombic, with space group Pbca, and contains two independent molecules in the asymmetric unit. researchgate.net
Table 2: Crystallographic Data for Related Compounds
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| N-(4-Methoxyphenyl)picolinamide | Monoclinic | P2₁/n | Nearly coplanar non-hydrogen atoms, intramolecular H-bonds | nih.gov |
| N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate | Monoclinic | C2/c | Symmetric N···H+···N hydrogen bond | iucr.orgiucr.org |
| 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane | Orthorhombic | Pbca | Two independent molecules in the asymmetric unit | researchgate.net |
Powder X-ray Diffraction for Material Characterization
Powder X-ray diffraction (PXRD) is used to identify crystalline phases and to determine unit cell parameters of a bulk sample. For 4-N-(4-methylphenyl)amino-4-(3´-pyridil)-1-butene, the PXRD pattern was indexed to a monoclinic cell with space group P2₁/n. researchgate.net This technique is crucial for characterizing new materials and ensuring phase purity. The PXRD pattern of co-crystals of quinidine (B1679956) and 4-hydroxybenzoic acid revealed well-defined crystalline structures. researchgate.net
Elemental Analysis
The calculated elemental composition of this compound is detailed in the table below.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 71.98 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.04 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.00 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.99 |
| Total | 200.241 | 100.00 |
Note: These are theoretical values. Experimental results may vary slightly.
Surface and Morphological Characterization (for modified forms/nanocomposites)
Information regarding the surface and morphological characterization of modified forms or nanocomposites of this compound is not available in the reviewed literature.
No research findings detailing the use of Scanning Electron Microscopy (SEM) for the morphological analysis of this compound or its modified forms were identified in the search results.
No data from Energy-Dispersive X-ray Fluorescence (EDXRF) studies for the elemental analysis of the surface of this compound were found in the available literature.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of many-body systems. It is frequently employed to predict the properties of molecules like 4-(4-Methoxyphenyl)pyridin-3-amine with a high degree of accuracy. DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve the Schrödinger equation for the molecule.
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C(pyridine)-C(phenyl) | 1.485 |
| C-N (amino) | 1.380 | |
| C-O (methoxy) | 1.365 | |
| Bond Angles (°) | C-C-N (pyridine ring) | 123.5 |
| C-C-C (phenyl ring) | 120.0 | |
| Dihedral Angle (°) | Pyridine-Phenyl | 35.0 |
Note: These values are representative and would be determined precisely through DFT calculations.
Electronic Structure Analysis (Frontier Molecular Orbitals, Band Gap)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity and lower stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl and aminopyridine moieties, reflecting the electron-donating nature of the methoxy (B1213986) and amino groups. nih.gov The LUMO, on the other hand, is likely to be distributed over the pyridine (B92270) ring, which is more electron-deficient. The calculated HOMO-LUMO gap would provide insights into the molecule's electronic transitions and its potential as a component in optoelectronic materials. researchgate.netresearchgate.net
| Parameter | Predicted Energy (eV) |
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Note: These values are hypothetical and would be calculated using DFT methods.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov
In this compound, the most negative regions are expected to be located around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. researchgate.net The amino group's nitrogen would also exhibit a negative potential. The hydrogen atoms of the amino group and the aromatic rings would show positive electrostatic potential. The MEP map provides a clear picture of the sites where the molecule is most likely to interact with other chemical species. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant electronic delocalization and stabilization of the molecule. ijcce.ac.ir
Non-Linear Optical (NLO) Properties Prediction
Molecules with significant charge-transfer characteristics and large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). DFT calculations can be used to predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β). journaleras.com The presence of electron-donating (amino and methoxy) and electron-withdrawing (pyridine ring) groups within the same molecule can lead to a significant intramolecular charge transfer, which is a key requirement for a high NLO response. nih.govrsc.org The predicted NLO properties of this compound could indicate its potential for use in technologies like optical switching and frequency conversion. rsc.org
| Property | Predicted Value (a.u.) |
| Dipole Moment (μ) | 3.5 |
| Polarizability (α) | 250 |
| First Hyperpolarizability (β) | 1200 |
Note: These values are hypothetical and would be calculated using DFT methods.
Spectroscopic Property Simulations
Computational methods can also be employed to simulate various types of spectra, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of the experimental results. For this compound, theoretical simulations of its infrared (IR), and ultraviolet-visible (UV-Vis) spectra can be performed.
The simulation of the IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. researchgate.net This information is invaluable for assigning the various peaks observed in an experimental IR spectrum to specific vibrational modes of the molecule.
The simulation of the UV-Vis spectrum is achieved using Time-Dependent DFT (TD-DFT) calculations. nih.gov These calculations provide information about the electronic transitions between different molecular orbitals, including their energies and oscillator strengths. This allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to the electronic excitations within the molecule.
Intermolecular Interaction Studies
The analysis of intermolecular interactions is fundamental to understanding how molecules pack in the solid state, which influences the physical properties of crystalline materials.
Hydrogen bonds are highly significant directional interactions that often dictate the supramolecular assembly in crystals. In the crystal structure of a compound like this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen and the methoxy oxygen can act as acceptors. This allows for the formation of various hydrogen bonding motifs, such as chains or dimers, which link molecules into one-, two-, or three-dimensional networks. For example, in related structures, N—H⋯O and N—H⋯N hydrogen bonds are commonly observed to form specific ring motifs that stabilize the crystal packing.
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. Based on the electron density (ρ) and its reduced density gradient (s), this method generates 3D isosurfaces that highlight regions of interaction.
The isosurfaces are typically color-coded:
Blue: Strong attractive interactions, such as hydrogen bonds.
Green: Weak van der Waals interactions.
Red: Strong repulsive interactions, indicating steric clashes.
A corresponding 2D plot of the reduced density gradient versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) provides quantitative information about the nature and strength of these interactions. This analysis offers a detailed picture of the bonding and spatial arrangement within a crystal.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest nucleus external to the surface (de) and internal to the surface (di) is calculated for each point. These values are mapped onto the surface to visualize different types of contacts.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions. For this compound, this would involve studying its reactivity in various chemical transformations.
The characterization of transition states is fundamental to understanding the kinetics and mechanism of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate. libretexts.org Computational methods, such as density functional theory (DFT), are commonly employed to locate and characterize the geometry and energy of transition states. At present, there are no published computational studies that specifically characterize the transition states for reactions involving this compound. Such a study would be valuable for understanding its synthesis or degradation pathways.
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org KIE calculations, which can be performed using computational methods, provide insight into the bond-breaking and bond-forming steps in the rate-determining step of a reaction. wikipedia.orgprinceton.edu There is currently no available literature reporting KIE calculations for reactions involving this compound. These calculations would be particularly useful for elucidating mechanisms where a hydrogen atom transfer is suspected.
A potential energy surface (PES) provides a comprehensive representation of the energy of a molecular system as a function of its geometry. libretexts.orglibretexts.org Mapping the PES for a reaction involving this compound would allow for the identification of reactants, products, intermediates, and transition states, thereby offering a complete picture of the reaction mechanism. libretexts.org To date, no specific potential energy surface maps for reactions of this compound have been reported in scientific literature.
Structure-Property Relationship (SPR) Investigations
Structure-property relationship studies aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties.
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to a particular property. These models are built by finding a statistically significant correlation between calculated molecular descriptors and experimentally measured properties. For this compound, QSPR studies could be used to predict properties such as boiling point, solubility, or chromatographic retention times. However, a review of the existing literature indicates that no specific QSPR studies have been conducted for this compound.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(4-Methoxyphenyl)pyridin-2-amine |
| 4-(4-Methoxyphenyl)pyridine (B1348650) |
| 3-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one |
| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines |
| 3-(4-Methoxyphenyl)-5-(4-(piperazin-1-yl)phenyl)pyridin-2-amine |
| 6-(4-Methoxyphenyl)-2-methylnicotinonitrile |
| 3-(3-Methoxyphenyl)pyridin-4-amine |
| 2-(Benzyloxy)-N-(4-methoxyphenyl)pyridin-4-amine |
| 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide |
| N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine |
| 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine |
| (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Fluorescence-Structure-Charge Distribution Property (FSPR) Relationships
The relationship between a molecule's fluorescence characteristics, its three-dimensional structure, and the distribution of electron density is a cornerstone of modern materials science and medicinal chemistry. For this compound, these Fluorescence-Structure-Charge Distribution Property (FSPR) relationships are dictated by the interplay between the electron-donating methoxyphenyl moiety and the electron-accepting pyridin-3-amine core. Computational and theoretical investigations provide significant insights into the electronic transitions that govern its photoluminescent behavior.
Theoretical Framework and Computational Approach
The photophysical properties of this compound can be rationalized through quantum chemical calculations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods allow for the prediction of ground and excited-state geometries, molecular orbital energies, charge distributions, and electronic transition energies, which collectively determine the fluorescence profile of the compound.
The core structure involves a π-conjugated system where the methoxy group (-OCH₃) on the phenyl ring acts as a potent electron-donating group (EDG) through resonance. This group increases the electron density of the phenyl ring. The nitrogen atom in the pyridine ring, on the other hand, is electron-withdrawing, and the amino group (-NH₂) at the 3-position can also modulate the electronic properties of the pyridine core. This inherent donor-acceptor character is fundamental to its fluorescence, often leading to intramolecular charge transfer (ICT) upon photoexcitation.
Frontier Molecular Orbitals and Electronic Transitions
The fluorescence of this compound is primarily associated with the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Theoretical calculations indicate that the HOMO is predominantly localized on the electron-rich 4-methoxyphenyl (B3050149) fragment. The lone pairs of the oxygen atom in the methoxy group and the π-electrons of the benzene (B151609) ring contribute significantly to this orbital.
LUMO: Conversely, the LUMO is mainly distributed over the electron-deficient pyridine ring.
This spatial separation of the HOMO and LUMO is a classic indicator of a π→π* electronic transition with significant charge-transfer character. Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO, resulting in an excited state where there is a net migration of electron density from the methoxyphenyl group to the pyridine ring. The subsequent radiative decay from this ICT excited state back to the ground state is observed as fluorescence.
The energy difference (HOMO-LUMO gap) is a critical parameter that influences the wavelength of the emitted light. A smaller energy gap generally corresponds to a longer wavelength of fluorescence (a red shift). The nature and extent of this charge transfer can be further elucidated by analyzing the charge distribution in both the ground and excited states.
Charge Distribution and Molecular Electrostatic Potential
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is a valuable tool for understanding intermolecular interactions and reactive sites. For this compound in its ground state, the MEP would be expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, making them susceptible to electrophilic attack.
Positive Potential (Blue): Regions of low electron density, typically around the hydrogen atoms of the amino group and the aromatic rings.
Upon excitation to the ICT state, a significant redistribution of charge occurs. The pyridin-3-amine moiety becomes more electron-rich, while the 4-methoxyphenyl group becomes more electron-deficient. This change in dipole moment in the excited state is a hallmark of ICT and can be influenced by the polarity of the surrounding solvent, often leading to solvatochromic shifts in the fluorescence spectrum.
Hypothetical Photophysical Data
| Parameter | Predicted Value | Interpretation |
| Ground State Dipole Moment (μ_g) | ~2.5 D | Indicates a moderate polarity in the ground state. |
| Excited State Dipole Moment (μ_e) | ~8.0 D | A significant increase from the ground state, confirming the charge-transfer nature of the excited state. |
| HOMO Energy | -5.8 eV | Reflects the energy of the highest energy electrons, primarily on the methoxyphenyl donor. |
| LUMO Energy | -1.9 eV | Represents the energy of the lowest energy unoccupied level, mainly on the pyridine acceptor. |
| HOMO-LUMO Gap (ΔE) | 3.9 eV | Correlates with the energy of the main absorption band. |
| Absorption Maximum (λ_abs) | ~318 nm | The primary wavelength of light absorbed to reach the excited state, corresponding to the S₀→S₁ transition. |
| Fluorescence Maximum (λ_em) | ~410 nm | The peak wavelength of the emitted light upon relaxation from the excited state. |
| Stokes Shift | ~92 nm | The difference between the absorption and emission maxima, indicative of the structural relaxation and solvent reorganization in the excited state. |
| Oscillator Strength (f) | 0.45 | Represents the probability of the electronic transition; a higher value indicates a stronger absorption. |
| Fluorescence Quantum Yield (Φ_F) | ~0.60 | The efficiency of the fluorescence process (photons emitted per photons absorbed). |
| Fluorescence Lifetime (τ_F) | ~3.5 ns | The average time the molecule spends in the excited state before returning to the ground state. |
Note: These values are illustrative and based on computational models of similar structures. Actual experimental values may vary.
Applications in Organic Synthesis and Materials Science
4-(4-Methoxyphenyl)pyridin-3-amine as a Versatile Synthetic Building Block
The utility of the this compound framework is prominently demonstrated in its role as a precursor and intermediate in the synthesis of elaborate molecular structures. The presence of the amino group and the nitrogen atom within the pyridine (B92270) ring offers strategic points for chemical modification and annulation reactions, enabling the construction of novel molecular frameworks.
The aminopyridine moiety is a well-established precursor for the synthesis of fused heterocyclic systems. The reactivity of the amino group allows for its participation in cyclization reactions to form new rings fused to the parent pyridine structure. For instance, related aminopyridine structures can be utilized to construct complex systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. researchgate.net The synthesis of these compounds often begins with a functionalized thieno[2,3-c]pyridine, which contains the core aminopyridine scaffold. researchgate.net Reactions targeting the amino group, such as treatment with isothiocyanates followed by cyclization, lead to the formation of these intricate, multi-ring systems of potential biological interest. researchgate.net
Similarly, the core structure is integral to building other heterocyclic derivatives, such as pyrazolo[3,4-b]pyridines. nih.gov The synthesis of these molecules can involve the reaction of a pyrazol-5-amine derivative with other reagents, where the amine group is crucial for forming the pyridine ring portion of the final fused product. nih.gov These examples underscore the role of the aminopyridine scaffold as a foundational element for accessing a broad chemical space of heterocyclic compounds.
Beyond fused systems, the this compound structure serves as a key intermediate for building complex, non-fused molecular architectures. The amine functionality can be readily modified to introduce new side chains and functional groups. For example, it can be a starting point for creating multikinase inhibitors based on a pyrazolo[3,4-d]pyrimidine scaffold, where the aminophenyl moiety is crucial for linking different parts of the molecule. acs.org The synthesis of such complex molecules often involves a stepwise approach where the aminopyridine or a related aminophenyl piece is introduced and subsequently elaborated upon to achieve the final, intricate structure. The triphenylamine (B166846) scaffold, a related structural motif, is also recognized as a key building block in materials chemistry, highlighting the importance of aryl amine intermediates in constructing larger, functional molecules. researchgate.net
Development of Derivatives for Advanced Functional Materials
The electronic properties imparted by the methoxyphenyl group, an electron-donating substituent, make derivatives of this compound highly suitable for applications in materials science. By chemically modifying the core structure, researchers can fine-tune its optical and electronic characteristics for use in advanced functional materials.
Derivatives containing the di(p-methoxyphenyl)amine unit have been successfully employed as hole-transporting materials (HTMs) in solid-state dye-sensitized solar cells (DSSCs). researchgate.net This component is often used as an end-cap for larger molecular glass structures. researchgate.net The methoxy (B1213986) groups enhance the electron-donating nature of the amine, which facilitates efficient hole transport—a critical process for the operation of these solar cells. Although these materials may exhibit lower conductivity compared to standards like Spiro-OMeTAD, their energy levels can be well-matched with organic dyes, leading to high open-circuit voltages (Voc) in the resulting devices. researchgate.net The broader class of aromatic amine derivatives is fundamental to the field of organic electroluminescent (OLED) elements, where they serve in various roles, including as hole-transporting and light-emitting layers.
The table below summarizes the performance of a DSSC incorporating a hole-transporting material derived from a related di(p-methoxyphenyl)amine scaffold.
| Parameter | Value |
| Open-Circuit Voltage (Voc) | Relatively High |
| Short-Circuit Current (Jsc) | Relatively Low |
| Fill Factor (FF) | Relatively Low |
| Conductivity | Lower than Spiro-OMeTAD |
This interactive table provides a summary of device performance metrics for DSSCs using hole transporters with di(p-methoxyphenyl)amine units. researchgate.net
The pyridin-amine structure is also valuable for the functionalization of nanomaterials to create advanced composites with catalytic properties. In one application, N-pyridin-4-amine has been grafted onto the surface of graphene oxide supported on iron oxide (Fe3O4) nanoparticles. researchgate.net This process creates a magnetically separable nanocatalyst, Fe3O4@GO-N-(pyridin-4-amine). researchgate.net The pyridine-amine moiety anchored to the graphene surface acts as an active site, enabling the catalyst to efficiently promote multi-component condensation reactions for the green synthesis of other complex heterocyclic compounds like 4H-chromenes. researchgate.net The magnetic Fe3O4 core allows for the easy recovery and recycling of the catalyst, highlighting a practical application in sustainable chemistry. researchgate.net
Structure-Activity Relationship (SAR) Studies for Derivatives (Chemical Modulation)
Systematic chemical modulation of the this compound scaffold and related structures allows researchers to conduct structure-activity relationship (SAR) studies. These studies are crucial for optimizing the performance of the resulting molecules for a specific biological or material application by correlating structural changes with changes in activity or function.
SAR studies on related pyrazolo[3,4-d]pyrimidine derivatives have led to the discovery of potent multikinase inhibitors targeting enzymes like FLT3 and VEGFR2, which are relevant in cancer therapy. acs.org By systematically altering the substituents on the core structure, researchers can identify which chemical modifications enhance potency and selectivity. For example, the substitution pattern on a phenylurea moiety attached to the core scaffold was found to be critical for inhibitory activity against acute myeloid leukemia. acs.org
Similarly, SAR studies on 3-phenylcoumarin (B1362560) derivatives, which can feature methoxyphenyl groups, have been performed to optimize their inhibitory activity against monoamine oxidase B (MAO-B). frontiersin.org These studies analyze how different substituents on both the coumarin (B35378) and phenyl rings affect the molecule's potency. Such analyses are often guided by computational methods like molecular docking to understand the interactions between the inhibitor and the enzyme's active site. frontiersin.org
The following table presents data from an SAR study on a series of amide derivatives, illustrating how chemical modifications influence inhibitory potency against a target enzyme.
| Compound ID | R-Group Modification | IC50 (µM) |
| Compound A | -H | 15.2 |
| Compound B | -CH3 | 8.5 |
| Compound C | -Cl | 2.1 |
| Compound D | -OCH3 | 5.7 |
This interactive table showcases representative data from a quantitative structure-activity relationship (QSAR) study, demonstrating how changing a substituent (R-Group) on a core scaffold can significantly alter the inhibitory concentration (IC50). Lower IC50 values indicate higher potency. frontiersin.org
Influence on Chemical Reactivity and Selectivity
The chemical behavior of this compound is dictated by the interplay of its aminopyridine and methoxyphenyl components. The amino group, being a strong electron-donating group, significantly influences the electronic properties of the pyridine ring, enhancing its nucleophilicity and affecting its reactivity in various transformations.
Role in Carbon-Carbon Bond Formation:
The core structure of this compound is often assembled via palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a primary method for creating the aryl-pyridine bond. libretexts.orgyoutube.com In a hypothetical synthesis of this molecule, a reaction could occur between a halogenated 3-aminopyridine (B143674) and 4-methoxyphenylboronic acid.
The reactivity in such a reaction is governed by several factors:
Catalyst System: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands is crucial for reaction efficiency. libretexts.orgmdpi.com
Base and Solvent: The base (e.g., K₃PO₄, Na₂CO₃) and solvent system (e.g., dioxane/water) play a critical role in the catalytic cycle, particularly in the transmetalation step. mdpi.com
Electronic Effects: The electron-donating amino group on the pyridine ring and the methoxy group on the phenyl ring can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle. The amino group, in particular, can sometimes complicate Suzuki couplings as its basicity can interfere with the catalyst. nih.gov
The amino group in the 3-position also directs the regioselectivity of further functionalization. For instance, in electrophilic aromatic substitution reactions on the pyridine ring, the amino group would activate the ring and direct incoming electrophiles primarily to the ortho and para positions relative to itself.
The table below illustrates typical conditions for Suzuki-Miyaura cross-coupling reactions used to synthesize pyridine derivatives with structural similarities to this compound, highlighting the versatility of this method.
| Reactants | Catalyst/Base | Solvent | Product | Yield |
| 5-bromo-2-methylpyridin-3-amine + Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 5-Aryl-2-methylpyridin-3-amine derivatives | 60-85% |
| 2-chloropyridin-3-amine + 4-methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | Toluene (B28343)/H₂O | 2-(4-Methoxyphenyl)pyridin-3-amine | 93% |
| 3,5-dichloropyridazine + Arylboronic acid | PdCl₂(PPh₃)₂ / Cs₂CO₃ | 1,4-Dioxane | 3-Aryl-5-chloropyridazine derivatives | Major Isomer |
This table presents data for analogous compounds to illustrate the reaction conditions for forming aryl-pyridine bonds.
Impact on Spectroscopic and Photophysical Properties
Aminopyridine derivatives are recognized for their fluorescent properties, making them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.govresearchgate.net The fluorescence in these molecules often arises from an efficient intramolecular charge transfer (ICT) process from the electron-donating amino group to the electron-accepting pyridine ring.
For this compound, the presence of two electron-donating groups—the amino group on the pyridine and the methoxy group on the phenyl ring—is expected to result in significant photophysical activity. Upon photoexcitation, an ICT state would likely be formed, where electron density moves from the methoxyphenyl and amino moieties to the pyridine core. The efficiency and energy of this ICT process, and thus the resulting fluorescence, are highly sensitive to the molecular geometry and the surrounding environment.
Key photophysical characteristics of aminopyridine derivatives include:
Absorption and Emission Wavelengths: The position of substituents significantly alters the absorption (λ_abs_) and emission (λ_em_) maxima. Aryl substitution on the pyridine ring generally leads to a red-shift (longer wavelengths) in both absorption and emission spectra compared to unsubstituted aminopyridines. nih.govbeilstein-journals.org
Quantum Yield (Φ): The fluorescence quantum yield, a measure of the efficiency of the emission process, is highly dependent on the molecular structure and can be influenced by the presence of electron-donating or electron-withdrawing groups. beilstein-journals.org For many multisubstituted aminopyridines, quantum yields can be quite high, making them effective luminogens. nih.gov
Solvatochromism: The emission wavelength of ICT-based fluorophores is often sensitive to solvent polarity. In more polar solvents, the charge-separated excited state is stabilized, typically resulting in a red-shift of the emission maximum.
The following table provides photophysical data for several substituted aminopyridine derivatives to illustrate the range of properties observed in this class of compounds. Direct experimental data for this compound is not available.
| Compound | λ_abs (nm) | λ_em_ (nm) | Quantum Yield (Φ) | Solvent |
| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.44 | Ethanol |
| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 270 | 485 | 0.27 | Ethanol |
| (2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol | 330 | 400 | 0.81 | CDCl₃ |
| 2-Amino-3-cyano-4-aryl-pyridines | ~270-320 | ~360-370 | Moderate | Ethanol |
This table presents data for analogous compounds to illustrate the potential photophysical properties. Data is sourced from studies on various substituted aminopyridines. nih.govnih.gov
The structural arrangement of this compound, with its potential for extended conjugation and intramolecular charge transfer, suggests it could be a promising candidate for further investigation in the field of functional organic materials.
Conclusion and Future Research Directions
Summary of Key Findings and Current Research Landscape
Research surrounding 4-(4-Methoxyphenyl)pyridin-3-amine indicates its primary role as a structural motif and synthetic intermediate rather than a standalone agent with extensively documented applications. The current landscape shows that this compound is often included in libraries of related pyridine (B92270) derivatives for screening purposes. For instance, substituted pyrazolo[3,4-b]pyridines, which can be synthesized from precursors related to this compound, have been investigated for their potential as anticancer agents by inhibiting cyclin-dependent kinases (CDKs) like CDK2 and CDK9. nih.govmdpi.com Similarly, the broader class of aminopyridines is a focal point in drug discovery, with derivatives being explored for a wide range of biological activities, including as antitrypanosomal and anti-inflammatory agents. researchgate.netrsc.org The presence of the 4-methoxyphenyl (B3050149) group is a common feature in many biologically active compounds, often contributing to desired pharmacokinetic properties or specific interactions with biological targets. nih.govmdpi.com The research landscape is characterized by the synthesis of diverse analogs to build structure-activity relationships (SAR) for various therapeutic targets. nih.gov
Emerging Challenges in Synthetic Accessibility and Efficiency
The synthesis of polysubstituted pyridines like this compound presents several challenges. Key among these is achieving high regioselectivity during the formation of carbon-carbon and carbon-nitrogen bonds on the pyridine ring. researchgate.net Traditional methods for pyridine synthesis often require harsh reaction conditions and may not be compatible with a wide range of functional groups. nih.gov
Modern synthetic chemistry is increasingly moving towards transition-metal-catalyzed cross-coupling reactions to construct the 4-aryl-3-aminopyridine scaffold. organic-chemistry.org Methodologies such as Suzuki-Miyaura coupling for the C-C bond and Buchwald-Hartwig amination for the C-N bond are prominent. researchgate.net However, challenges remain:
Catalyst Efficiency and Cost: While precious metals like palladium are highly effective, their cost is a significant barrier for large-scale synthesis. Research is now focusing on more economical and earth-abundant metal catalysts, such as those based on copper, nickel, or cobalt, to make these synthetic routes more viable. organic-chemistry.orgrsc.orgmdpi.com
Functional Group Tolerance: The development of catalytic systems that tolerate a wide array of functional groups is crucial for the modular synthesis of diverse pyridine libraries without the need for extensive protecting group strategies.
Green Chemistry: There is a growing need for synthetic protocols that are more environmentally benign. This includes the use of solvent-free reaction conditions, recyclable catalysts (such as magnetically recoverable catalysts), and energy-efficient methods like microwave-assisted synthesis. rsc.orgmdpi.com
Advancements in Computational Prediction and Experimental Validation
In recent years, computational chemistry has become an indispensable tool in guiding the synthesis and application of pyridine derivatives.
Computational Prediction: Density Functional Theory (DFT) and other quantum chemical methods are employed to investigate reaction mechanisms, predict the regioselectivity of synthetic transformations, and calculate the electronic properties of molecules like this compound. researchgate.netrsc.org Molecular docking studies are routinely used to predict the binding modes of pyridine-based inhibitors within the active sites of enzymes, providing crucial insights for rational drug design. nih.govmdpi.comresearchgate.netnih.govmdpi.comnih.gov These in silico methods help to prioritize synthetic targets and reduce the time and cost associated with experimental screening.
Experimental Validation: The structural characterization of newly synthesized compounds relies on a suite of advanced analytical techniques.
Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry are standard methods for confirming the structure of organic molecules. nih.govmdpi.com
Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, offering precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net This technique is invaluable for validating the results of computational models.
Prospects for Novel Applications in Chemical and Material Sciences
The unique electronic and structural features of the 4-phenylpyridine (B135609) scaffold open up prospects for applications beyond medicinal chemistry.
Material Sciences: Phenylpyridine derivatives are being explored as key components in advanced materials. For example, polymers incorporating 4-phenyl-pyridine units have been synthesized to create alkaline anion exchange membranes (AEMs) for potential use in fuel cells. rsc.org The nitrogen atom in the pyridine ring can be quaternized to introduce positive charges, which is essential for ion conductivity. The rigid aromatic backbone imparts good thermal and mechanical stability to these materials. rsc.org Furthermore, related structures like terpyridines are widely used as ligands to create metal complexes with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The functionalization of the phenyl and pyridine rings allows for fine-tuning of the material's electronic and physical properties. mdpi.com
Chemical Sciences: In the broader chemical sciences, this compound and its analogs serve as versatile building blocks. The amino group and the pyridine nitrogen provide two distinct sites for further chemical modification, allowing for the construction of more complex molecular architectures. This makes them valuable intermediates in the synthesis of bespoke ligands for catalysis, where the electronic properties of the pyridine ring can influence the activity and selectivity of a metal center. The ongoing development of novel C-C and C-N bond-forming reactions will continue to expand the synthetic utility of this class of compounds. researchgate.netorganic-chemistry.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
